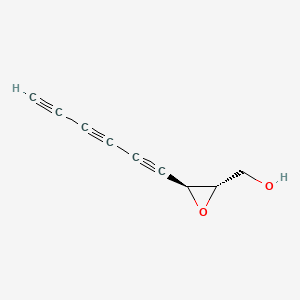
Biformin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biformin is a polyacetylene compound known for its antibiotic properties. It was first isolated from the culture liquids of the Basidiomycete Polyporus biformis. This compound has shown significant antibacterial and antifungal activities, making it a compound of interest in various scientific research fields .
Preparation Methods
Biformin is typically obtained through the extraction of culture liquids from Polyporus biformis. The process involves chloroform extraction of the unboiled culture liquid, followed by careful evaporation of an ethereal solution of this compound. This results in the formation of needle-like crystals
Chemical Reactions Analysis
Biformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions of this compound can yield various reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biformin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying polyacetylene chemistry and its reactivity.
Biology: this compound’s antibacterial and antifungal properties make it a valuable compound in biological research, particularly in studying microbial interactions and developing new antibiotics.
Medicine: this compound’s potential as an antibiotic has led to research into its use in treating bacterial and fungal infections.
Mechanism of Action
The mechanism of action of biformin involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets specific molecular pathways in bacteria and fungi, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Biformin is chemically related to other polyacetylene compounds, such as biforminic acid. Compared to similar compounds, this compound has shown higher stability and a broader spectrum of antimicrobial activity. Similar compounds include:
Biforminic acid: Another polyacetylene compound with similar antimicrobial properties.
This compound’s unique chemical structure and broad-spectrum antimicrobial activity make it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
1403-08-3 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
[(2S,3S)-3-hexa-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H6O2/c1-2-3-4-5-6-8-9(7-10)11-8/h1,8-10H,7H2/t8-,9-/m0/s1 |
InChI Key |
IIUXKFHSJIUAFU-IUCAKERBSA-N |
Isomeric SMILES |
C#CC#CC#C[C@H]1[C@@H](O1)CO |
Canonical SMILES |
C#CC#CC#CC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)

![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)

![N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14154570.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
![N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B14154591.png)
